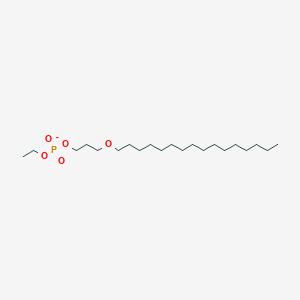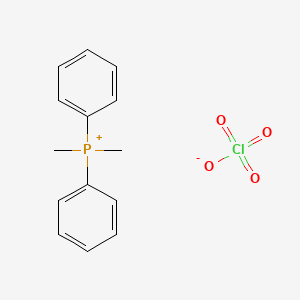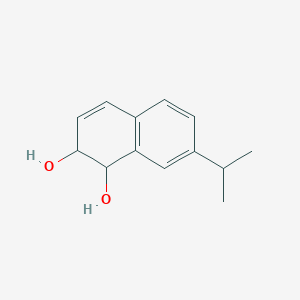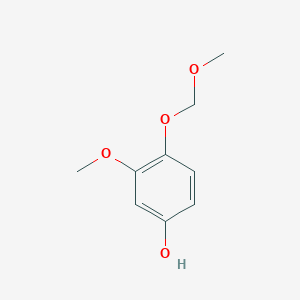
1,1-Dibromo-4-tert-butylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-4-tert-butylcyclohexane is an organic compound with the molecular formula C10H18Br2. It is a derivative of cyclohexane, where two bromine atoms are attached to the same carbon atom, and a tert-butyl group is attached to the fourth carbon atom of the cyclohexane ring. This compound is known for its unique structure and reactivity, making it a subject of interest in various chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibromo-4-tert-butylcyclohexane can be synthesized through the bromination of 4-tert-butylcyclohexanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via a free radical mechanism, where the hydroxyl group of 4-tert-butylcyclohexanol is replaced by two bromine atoms .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-4-tert-butylcyclohexane undergoes various chemical reactions, including:
Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.
Substitution Reactions: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.
Common Reagents and Conditions
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are commonly used under anhydrous conditions to promote elimination reactions.
Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used for substitution reactions.
Major Products Formed
Elimination Reactions: The major product is typically an alkene, such as 4-tert-butylcyclohexene.
Substitution Reactions: The major products are substituted cyclohexanes, where the bromine atoms are replaced by nucleophiles.
Applications De Recherche Scientifique
1,1-Dibromo-4-tert-butylcyclohexane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research into the potential pharmacological properties of derivatives of this compound is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-4-tert-butylcyclohexane in chemical reactions involves the formation of reactive intermediates, such as carbocations or free radicals, depending on the reaction conditions. In elimination reactions, the compound undergoes deprotonation by a strong base, leading to the formation of a double bond and the elimination of hydrogen bromide (HBr). The molecular targets and pathways involved in its reactions are primarily determined by the nature of the reagents and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1,1-Dibromo-4-ethyl
1,1-Dibromo-4-methylcyclohexane: Similar in structure but with a methyl group instead of a tert-butyl group.
Propriétés
Numéro CAS |
105669-73-6 |
|---|---|
Formule moléculaire |
C10H18Br2 |
Poids moléculaire |
298.06 g/mol |
Nom IUPAC |
1,1-dibromo-4-tert-butylcyclohexane |
InChI |
InChI=1S/C10H18Br2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3 |
Clé InChI |
LXSGTDINQUVQDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)


silane](/img/structure/B14334936.png)



![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
